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Compound of Interest

Compound Name: Diallylmelamine

Cat. No.: B146501 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for Diallylmelamine
(also known as 2,4-diamino-6-diallylamino-1,3,5-triazine), a key compound utilized in various

research and development applications. The following sections present its nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed

experimental protocols for acquiring such spectra.

Spectroscopic Data
The empirical formula for Diallylmelamine is C₉H₁₄N₆, and its molecular weight is 206.25

g/mol . The spectroscopic data is summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

Data not available in

search results

A representative ¹H NMR spectrum can be found on ChemicalBook.[1]

¹³C NMR Data
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Chemical Shift (δ) ppm Assignment

Data not available in search results

A representative ¹³C NMR spectrum can be found on ChemicalBook.[2]

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Description of Vibration

~3400-3100 N-H stretching (amines)

~3080 =C-H stretching (alkene)

~2950-2850 C-H stretching (alkane)

~1650 C=C stretching (alkene)

~1600-1450 N-H bending, C-N stretching (triazine ring)

~990 and ~910 =C-H bending (out-of-plane)

Mass Spectrometry (MS)
m/z Interpretation

206 [M]⁺ (Molecular Ion)

Other fragmentation data not available in search

results

A representative mass spectrum can be found on ChemicalBook.[3]

Experimental Protocols
The following are generalized protocols for obtaining NMR, IR, and MS spectra for organic

compounds like Diallylmelamine. Instrument-specific parameters may require optimization.

NMR Spectroscopy
Sample Preparation:
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Dissolve approximately 5-10 mg of the purified Diallylmelamine in 0.5-0.7 mL of a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4]

Filter the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[4]

An internal standard, such as tetramethylsilane (TMS), may be added for chemical shift

referencing.[5]

Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Tune and shim the instrument to optimize the magnetic field homogeneity.

Acquire a ¹H NMR spectrum. A standard pulse-acquire sequence is typically used.[6]

For ¹³C NMR, a proton-decoupled sequence is commonly employed to simplify the spectrum

and enhance signal-to-noise.[7]

Fourier Transform Infrared (FTIR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the solid Diallylmelamine sample directly onto the ATR crystal,

ensuring complete coverage of the crystal surface.[8]

Apply pressure using the instrument's pressure clamp to ensure good contact between the

sample and the crystal.[9]

Data Acquisition:

Collect a background spectrum of the empty, clean ATR crystal. This will be subtracted from

the sample spectrum.[8]
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Collect the sample spectrum. Typically, multiple scans are co-added to improve the signal-to-

noise ratio.[8]

The resulting spectrum is typically plotted as transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry
Sample Preparation (Electron Ionization - EI):

For volatile compounds, the sample can be introduced into the ion source via a heated

reservoir or a gas chromatography (GC) inlet.[10]

For non-volatile solids, a direct insertion probe is used to introduce the sample into the ion

source.[10]

The sample is typically dissolved in a volatile organic solvent to a concentration of

approximately 1 mg/mL, and then further diluted.[11]

Data Acquisition:

The sample molecules are introduced into the ion source, which is under a high vacuum.[12]

In the ion source, molecules are bombarded with a high-energy electron beam, causing

ionization and fragmentation.[10]

The resulting ions are accelerated and separated by a mass analyzer based on their mass-

to-charge (m/z) ratio.[12]

A detector measures the abundance of each ion, and the data is plotted as relative intensity

versus m/z.[10]

Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of an

organic compound.
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Caption: A logical workflow for the structural elucidation of an organic compound using

spectroscopic methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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